

XEN1101: A Novel Potassium Channel Opener for Focal Onset Seizures

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Compound of Interest

Compound Name: XEN103

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A comprehensive guide to the published findings on XEN1101, offering a comparison with established anti-seizure medications. This guide provides an objective analysis of the available experimental data for researchers, scientists, and drug development professionals.

XEN1101 is an investigational anti-seizure medication (ASM) that has shown significant promise in clinical trials for the treatment of focal-onset seizures (FOS), the most common type of seizure in individuals with epilepsy.[1][2] As a novel, potent, and selective opener of Kv7.2/Kv7.3 potassium channels, XEN1101 represents a targeted therapeutic approach to reducing neuronal hyperexcitability, a key factor in the generation of seizures.[2][3] This guide summarizes the key published findings on XEN1101, presents a comparison with other ASMs where data is available, details the experimental protocols of pivotal studies, and provides visualizations of its mechanism of action and experimental workflows.

Comparative Efficacy and Safety

The primary clinical evidence for XEN1101 comes from the Phase 2b X-TOLE (NCT03796962) study, a randomized, double-blind, placebo-controlled trial.[1] The study evaluated the efficacy, safety, and tolerability of XEN1101 as an adjunctive therapy in adults with focal epilepsy.[4]

XEN1101 vs. Placebo (X-TOLE Study)

The X-TOLE study demonstrated a statistically significant, dose-dependent reduction in monthly focal seizure frequency for XEN1101 compared to placebo.[1]

| Treatment Group | Median Percent Reduction in Seizure Frequency | Responder Rate ($\geq 50\%$ reduction) |
|-----------------|---|---|
| XEN1101 25 mg | 52.8% ($p < 0.001$) | 54.5% |
| XEN1101 20 mg | 46.4% ($p < 0.001$) | Not explicitly stated |
| XEN1101 10 mg | 33.2% ($p = 0.04$) | Not explicitly stated |
| Placebo | 18.2% | 14.9% |

Table 1: Efficacy of XEN1101 in the Phase 2b X-TOLE Study[1][4]

The most commonly reported treatment-emergent adverse events (TEAEs) for XEN1101 were dizziness, somnolence, and fatigue, which were generally mild to moderate in severity and consistent with other ASMs.[1][4]

Comparison with Other Anti-Seizure Medications

Direct head-to-head clinical trial data comparing XEN1101 with other ASMs for focal-onset seizures, such as lamotrigine and levetiracetam, are not yet available. However, a preclinical study compared XEN1101 to ezogabine, a previously marketed Kv7 channel opener. This study found XEN1101 to be approximately 20-fold more potent than ezogabine in activating Kv7.2/Kv7.3 channels.[5]

The SANAD II trial provides comparative data for lamotrigine and levetiracetam in newly diagnosed focal epilepsy.[6][7] In this study, lamotrigine was found to be more effective than levetiracetam and zonisamide in achieving 12-month remission from seizures.[6][7] Participants taking lamotrigine also reported fewer side effects compared to those on levetiracetam or zonisamide.[6] It is important to note that the patient population in the SANAD II trial (newly diagnosed epilepsy) differs from the X-TOLE trial, which enrolled patients with treatment-resistant focal epilepsy.

Experimental Protocols

X-TOLE Phase 2b Study (NCT03796962)

Objective: To evaluate the efficacy, safety, and tolerability of three different doses of XEN1101 as an adjunctive treatment for adults with focal-onset seizures.[4]

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[\[4\]](#)

Patient Population: Adults aged 18 to 75 years with a diagnosis of focal epilepsy who were experiencing four or more focal seizures per month despite stable treatment with one to three other ASMs.[\[4\]](#)[\[8\]](#)

Intervention: Patients were randomized to receive one of three daily doses of XEN1101 (10 mg, 20 mg, or 25 mg) or a placebo, administered orally with food.[\[4\]](#)

Primary Endpoint: The primary efficacy endpoint was the median percent change from baseline in monthly focal seizure frequency.[\[1\]](#)

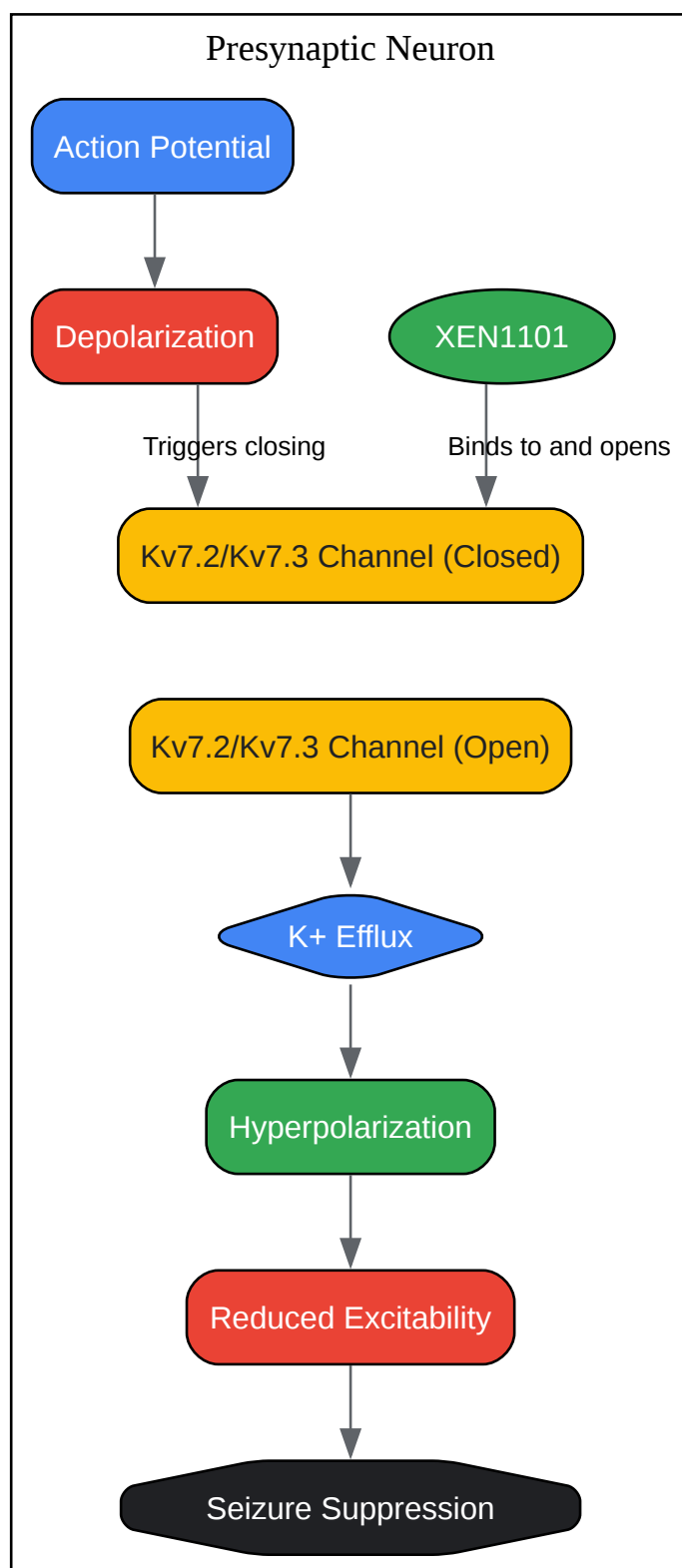
Secondary Endpoints: Secondary objectives included the assessment of the 50% responder rate and the effect of XEN1101 on seizure frequency at weekly intervals to determine the speed of onset and durability of the response.[\[4\]](#)

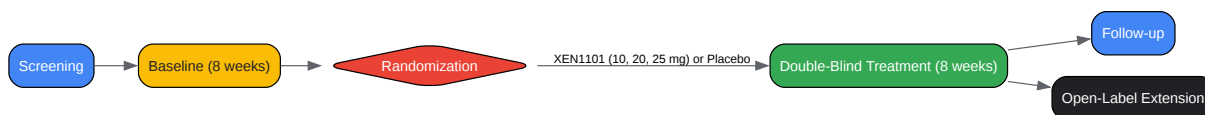
Statistical Analysis: The primary analysis was a ranked analysis of covariance (ANCOVA) model to assess the monotonic dose-response relationship between the XEN1101 active dose groups and placebo.[\[4\]](#) All efficacy analyses were conducted on the modified intention-to-treat population, which included all randomized patients who had at least one post-treatment seizure diary entry.[\[4\]](#)

Signaling Pathways and Mechanisms

Mechanism of Action of XEN1101

XEN1101 is a positive allosteric modulator of the Kv7.2/Kv7.3 potassium channels.[\[2\]](#) These channels are voltage-gated and play a crucial role in regulating neuronal excitability.[\[2\]](#) By binding to a specific site on the channel, XEN1101 increases the probability of the channel being in an open state.[\[5\]](#) This leads to an increased efflux of potassium ions (K⁺) from the neuron, which hyperpolarizes the cell membrane. This hyperpolarized state makes it more difficult for the neuron to reach the threshold for firing an action potential, thereby reducing neuronal hyperexcitability and suppressing seizures.[\[2\]](#)





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